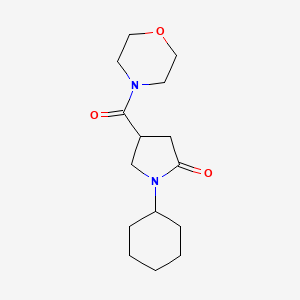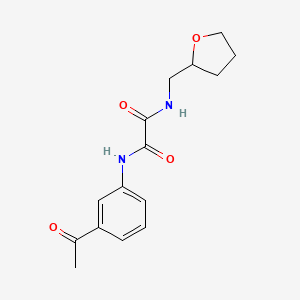![molecular formula C16H20ClN5O B4386861 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B4386861.png)
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide
Descripción general
Descripción
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide, also known as TAK-915, is a novel small molecule that has gained attention for its potential therapeutic applications in neurological disorders. This compound was first synthesized by researchers at Takeda Pharmaceutical Company Limited and has since been the subject of several scientific studies. In
Aplicaciones Científicas De Investigación
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to improve cognitive function, reduce psychotic symptoms, and enhance mood. These effects are believed to be mediated through the modulation of the GABAergic system, which is involved in the regulation of neuronal activity.
Mecanismo De Acción
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is a selective negative allosteric modulator of the GABA A α5 receptor subtype, which is predominantly expressed in the hippocampus and cortex. By binding to a specific site on the receptor, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide reduces the activity of GABA A α5 receptors, leading to an increase in the activity of other GABA A receptor subtypes. This modulation of the GABAergic system is thought to underlie the therapeutic effects of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to reduce psychotic symptoms and enhance mood in animal models of schizophrenia and depression. These effects are believed to be mediated through the modulation of the GABAergic system, which regulates neuronal activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is its high selectivity for the GABA A α5 receptor subtype, which minimizes off-target effects. In addition, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in preclinical studies. However, one limitation of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is its relatively short half-life, which may limit its therapeutic potential in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide. One direction is the exploration of its therapeutic potential in other neurological disorders, such as epilepsy and anxiety disorders. Another direction is the investigation of its effects on different brain regions and neuronal circuits. Additionally, the development of more potent and selective GABA A α5 receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c17-13-9-7-12(8-10-13)16-19-21-22(20-16)11-15(23)18-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWWERKBIYFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(aminocarbonyl)amino]methyl}-2,5-dimethyl-3-furoate](/img/structure/B4386786.png)
![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)

![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4386807.png)
![N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4386814.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386821.png)
![4-methoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4386827.png)



![2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4386858.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B4386878.png)